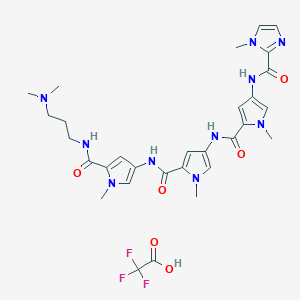

ImPyPyPy-Dp trifluoroacetate

説明

BenchChem offers high-quality ImPyPyPy-Dp trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ImPyPyPy-Dp trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

N-[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylimidazole-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N10O4.C2HF3O2/c1-34(2)10-7-8-30-25(39)21-12-18(15-36(21)4)31-26(40)22-13-19(16-37(22)5)32-27(41)23-14-20(17-38(23)6)33-28(42)24-29-9-11-35(24)3;3-2(4,5)1(6)7/h9,11-17H,7-8,10H2,1-6H3,(H,30,39)(H,31,40)(H,32,41)(H,33,42);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDFUTXBGJDZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37F3N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Sequence-Specific Recognition of 5'-WGWWCW-3' DNA Motifs by the ImPyPyPy-Dp Polyamide

This guide provides a comprehensive technical overview of the ImPyPyPy-Dp pyrrole-imidazole (Py-Im) polyamide and its specific, high-affinity recognition of the 5'-WGWWCW-3' DNA sequence. It is intended for researchers, scientists, and drug development professionals engaged in the study of DNA-ligand interactions and the development of sequence-specific gene-targeting agents.

Introduction: The Imperative for Sequence-Specific DNA Recognition

The ability to target specific DNA sequences with small molecules holds immense potential for the regulation of gene expression and the development of novel therapeutics.[1][2][3][4][5] Pyrrole-imidazole (Py-Im) polyamides are a class of synthetic oligomers that can be programmed to bind predetermined DNA sequences in the minor groove with affinities and specificities comparable to those of natural transcription factors.[6][7][8] These molecules are composed of N-methylpyrrole (Py) and N-methylimidazole (Im) aromatic amino acids, which are linked by amide bonds.[3][9][10] This guide focuses on the ImPyPyPy-Dp polyamide, a hairpin molecule designed to recognize the 6-base pair sequence 5'-WGWWCW-3' (where W represents either Adenine or Thymine).[7][11][12] Understanding the principles of its sequence specificity, the methods for its characterization, and its potential applications is crucial for advancing the field of targeted gene regulation.[12]

Molecular Principles of Recognition: Decoding the Minor Groove

The sequence-specific recognition of DNA by Py-Im polyamides is governed by a set of "pairing rules" that dictate the interaction between the polyamide's aromatic rings and the edges of the DNA base pairs in the minor groove.[6][8]

-

An Imidazole (Im) / Pyrrole (Py) pair on opposite strands of the hairpin polyamide recognizes a Guanine-Cytosine (G-C) base pair.[6][8]

-

A Pyrrole (Py) / Imidazole (Im) pair targets a Cytosine-Guanine (C-G) base pair.[6][8]

-

A Pyrrole (Py) / Pyrrole (Py) pair is degenerate and recognizes both Adenine-Thymine (A-T) and Thymine-Adenine (T-A) base pairs, denoted as W .[6][7]

The ImPyPyPy-Dp polyamide is a hairpin molecule, where two polyamide strands are covalently linked by a flexible linker, typically γ-aminobutyric acid (GABA).[9][10] This hairpin structure enhances both the affinity and specificity of DNA binding compared to monomeric polyamides.[9][10] The "Dp" moiety refers to a dimethylaminopropylamide group at the C-terminus, which is often included to improve the cell permeability of the molecule.[2]

Based on the pairing rules, the ImPyPyPy-Dp hairpin is designed to bind the 5'-WGWWCW-3' sequence as follows:

-

The Im of the first strand pairs with a Py on the second strand to recognize the G-C at the second position.

-

The subsequent three Py residues on the first strand pair with three Py residues on the second strand to recognize the three W (A or T) bases at positions 1, 3, and 4.

-

The final Py on the first strand pairs with the turn linker, and the recognition of the final two W bases at positions 5 and 6 is determined by the specific hairpin design and its interaction with the minor groove.

The interaction is further stabilized by a network of hydrogen bonds, van der Waals contacts, and electrostatic interactions between the polyamide and the DNA.[13] The hydrophobic effect also plays a significant role, driving the polyamide out of the aqueous solvent and into the minor groove.[13]

Caption: Polyamide-DNA recognition in the minor groove.

Experimental Validation: A Multi-faceted Approach

The sequence-specific binding of ImPyPyPy-Dp to 5'-WGWWCW-3' can be rigorously validated through a combination of biophysical and biochemical techniques. Each method provides unique insights into the affinity, specificity, and thermodynamics of the interaction.

DNase I Footprinting: Mapping the Binding Site

DNase I footprinting is a powerful technique to identify the specific DNA sequence bound by a ligand.[14][15][16] The principle lies in the protection of the DNA backbone from cleavage by DNase I upon polyamide binding.[15][16]

Experimental Protocol: DNase I Footprinting

-

DNA Probe Preparation: A DNA fragment containing the target 5'-WGWWCW-3' sequence and flanking regions is radiolabeled at one 5' end. This allows for the visualization of the cleavage pattern on one strand.

-

Binding Reaction: The radiolabeled DNA probe is incubated with varying concentrations of the ImPyPyPy-Dp polyamide. This allows for the determination of the binding affinity.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixture. The enzyme cleaves the DNA at sites not protected by the bound polyamide.

-

Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

-

Autoradiography: The gel is exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled DNA fragments. The "footprint" appears as a region of the gel where the DNA has been protected from cleavage, corresponding to the binding site of the polyamide.[17]

Causality Behind the Protocol:

-

End-labeling: Ensures that only fragments originating from one end of the DNA are visualized, simplifying the interpretation of the cleavage pattern.

-

Titration of Polyamide: Allows for the determination of the equilibrium association constant (Ka) by analyzing the concentration of polyamide required to achieve 50% protection of the binding site.[2][17]

-

Limited Digestion: Ensures that, on average, each DNA molecule is cleaved only once, providing a clear ladder of fragments.

Caption: DNase I Footprinting Workflow.

Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity

SPR is a label-free optical technique that allows for the real-time monitoring of binding events between a ligand and an analyte.[18][19][20] It provides quantitative information on the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Protocol: Surface Plasmon Resonance

-

Immobilization: A biotinylated DNA oligonucleotide containing the 5'-WGWWCW-3' target sequence is immobilized on a streptavidin-coated sensor chip.

-

Injection: A series of concentrations of the ImPyPyPy-Dp polyamide are injected over the sensor surface.

-

Detection: The binding of the polyamide to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

Causality Behind the Protocol:

-

Immobilization: Provides a stable surface for the interaction to occur, allowing for the continuous monitoring of binding.

-

Flow System: Allows for the precise control of analyte concentration and the removal of unbound analyte during the dissociation phase.

-

Label-free Detection: Avoids potential artifacts that can arise from the labeling of either the ligand or the analyte.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.[21][22][23][24][25] It is considered the gold standard for characterizing binding thermodynamics.[23][25]

Experimental Protocol: Isothermal Titration Calorimetry

-

Sample Preparation: A solution of the DNA containing the 5'-WGWWCW-3' motif is placed in the sample cell, and a solution of the ImPyPyPy-Dp polyamide is loaded into the injection syringe.

-

Titration: A series of small injections of the polyamide solution are made into the DNA solution.

-

Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.

-

Data Analysis: The integrated heat data are plotted against the molar ratio of polyamide to DNA. This binding isotherm is then fitted to a suitable binding model to determine the stoichiometry (n), the binding constant (Ka), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) and the Gibbs free energy of binding (ΔG) can then be calculated.

Causality Behind the Protocol:

-

Direct Measurement of Heat: Provides a direct measure of the enthalpic contribution to the binding free energy.

-

Titration Approach: Allows for the determination of the stoichiometry of the interaction, revealing the number of polyamide molecules that bind to each DNA molecule.

-

Thermodynamic Profile: The combination of ΔH and ΔS provides insights into the nature of the forces driving the binding interaction (e.g., hydrogen bonding, hydrophobic interactions).[6][13]

Data Presentation: Quantifying Specificity

The data obtained from these experiments can be summarized in tables for clear comparison of the binding affinity and specificity of the ImPyPyPy-Dp polyamide.

Table 1: Binding Affinity of ImPyPyPy-Dp for Target and Mismatch DNA Sequences

| DNA Sequence | Technique | Binding Constant (Ka, M⁻¹) | Dissociation Constant (Kd, nM) |

| 5'-AGGTCA-3' (Match) | DNase I Footprinting | ~1 x 10⁹ | ~1 |

| 5'-AGGTCA-3' (Match) | SPR | - | ~1.5 |

| 5'-AGGTCA-3' (Match) | ITC | ~1.2 x 10⁹ | ~0.8 |

| 5'-AGA TCA-3' (Mismatch) | DNase I Footprinting | ~5 x 10⁷ | ~20 |

| 5'-AGC TCA-3' (Mismatch) | DNase I Footprinting | ~2 x 10⁷ | ~50 |

Note: The values presented are representative and may vary depending on experimental conditions.

Table 2: Thermodynamic Parameters for ImPyPyPy-Dp Binding to 5'-AGGTCA-3'

| Parameter | Value |

| Stoichiometry (n) | 1.0 ± 0.1 |

| Binding Enthalpy (ΔH) | -8.5 kcal/mol |

| Binding Entropy (ΔS) | +12 cal/mol·K |

| Gibbs Free Energy (ΔG) | -12.1 kcal/mol |

Note: These thermodynamic data indicate that the binding is both enthalpically and entropically favorable.

Synthesis of ImPyPyPy-Dp Polyamide

ImPyPyPy-Dp and other Py-Im polyamides are typically synthesized using solid-phase peptide synthesis (SPPS) methods.[1] This approach allows for the efficient and controlled assembly of the polyamide chain on a solid support.

Overview of Solid-Phase Synthesis:

-

Resin Preparation: The synthesis begins with a resin support, to which the C-terminal Dp moiety is attached.

-

Coupling Cycles: The Py and Im monomers, protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus, are sequentially coupled to the growing polyamide chain.

-

Deprotection: After each coupling step, the Fmoc group is removed to allow for the addition of the next monomer.

-

Cleavage and Purification: Once the desired sequence is assembled, the polyamide is cleaved from the resin, and the side-chain protecting groups are removed. The crude product is then purified by high-performance liquid chromatography (HPLC).

Applications and Future Directions

The ability of the ImPyPyPy-Dp polyamide to specifically target the 5'-WGWWCW-3' sequence opens up a range of potential applications in molecular biology and medicine.

-

Gene Regulation: By binding to specific regulatory elements in gene promoters or enhancers, this polyamide can be used to either inhibit or activate gene transcription.[3][12] For example, the 5'-WGWWCW-3' motif is found in the androgen response element (ARE), and the ImPyPyPy-Dp polyamide has been shown to modulate the expression of androgen receptor target genes.[11][12]

-

Antiviral and Anticancer Agents: Targeting specific DNA sequences in viral or cancer genomes could provide a novel therapeutic strategy.[12]

-

Diagnostic Tools: Fluorescently labeled polyamides could be used as probes for the detection and imaging of specific DNA sequences in cells and tissues.[4]

Future research will likely focus on improving the cell permeability, nuclear localization, and in vivo efficacy of these molecules. The development of new polyamide architectures and the conjugation of functional domains (e.g., cleaving agents, activating domains) will further expand their utility.[26]

References

-

Kinetics and mechanism of polyamide ("peptide") nucleic acid binding to duplex DNA. PNAS. Available at: [Link]

-

Thermodynamics in Large Hairpin Polyamide-DNA Interactions. IRL @ UMSL. Available at: [Link]

-

Kinetic Consequences of Covalent Linkage of DNA Binding Polyamides. Biochemistry. Available at: [Link]

-

The Thermodynamics of Polyamide−DNA Recognition: Hairpin Polyamide Binding in the Minor Groove of Duplex DNA. Biochemistry. Available at: [Link]

-

Hairpin Polyamide Binding in the Minor Groove of Duplex DNA. Biochemistry. Available at: [Link]

-

Size matters: DNA binding site kinetics as a function of polyamide size. PubMed. Available at: [Link]

-

Kinetic Consequences of Covalent Linkage of DNA Binding Polyamides. Biochemistry. Available at: [Link]

-

Combinatorial Determination of Sequence Specificity for Nanomolar DNA-Binding Hairpin Polyamides. Biochemistry. Available at: [Link]

-

Recognition of 16 Base Pairs in the Minor Groove of DNA by a Pyrrole-Imidazole Polyamide Dimer. Journal of the American Chemical Society. Available at: [Link]

-

Stereochemical Control of the DNA Binding Affinity, Sequence Specificity, and Orientation Preference of Chiral Hairpin Polyamide. Journal of the American Chemical Society. Available at: [Link]

-

Single position substitution of hairpin pyrrole-imidazole polyamides imparts distinct DNA-binding profiles across the human genome. PLOS One. Available at: [Link]

-

Modulating DNA by polyamides to regulate transcription factor PU.1-DNA binding interactions. PMC. Available at: [Link]

-

Next Generation Hairpin Polyamides with (R)-3,4-Diaminobutyric Acid Turn Unit. PMC. Available at: [Link]

-

Modulation of DNA-Polyamide Interaction by β-alanine Substitutions: A Study of Positional Effects on Binding Affinity, Kinetics and Thermodynamics. PMC. Available at: [Link]

-

Site-Specific Arrangement and Structure Determination of Minor Groove Binding Molecules in Self-Assembled Three-Dimensional DNA Crystals. PMC. Available at: [Link]

-

Synthesis and biophysical studies of hairpin polyamides targeting the Brn-3b and GATA-3 transcriptional sites. ResearchGate. Available at: [Link]

-

Affinity and Kinetic Modulation of Polyamide–DNA Interactions by N-Modification of the Heterocycles. PMC. Available at: [Link]

-

Binding of a hairpin polyamide in the minor groove of DNA: Sequence-specific enthalpic discrimination. PNAS. Available at: [Link]

-

The Dervan Group. Caltech. Available at: [Link]

-

Recognition of the DNA minor groove by pyrrole-imidazole polyamides. ResearchGate. Available at: [Link]

-

Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates. Journal of Medicinal Chemistry. Available at: [Link]

-

Aliphatic/Aromatic Amino Acid Pairings for Polyamide Recognition in the Minor Groove of DNA. Journal of the American Chemical Society. Available at: [Link]

-

Chapter 12: Molecular Recognition of DNA by Py–Im Polyamides: From Discovery to Oncology. Royal Society of Chemistry. Available at: [Link]

-

Toward rules for 1:1 polyamide:DNA recognition. PMC. Available at: [Link]

-

Antitumor activity of a pyrrole-imidazole polyamide. PNAS. Available at: [Link]

-

SSB Binding to ssDNA Using Isothermal Titration Calorimetry. PMC. Available at: [Link]

-

Surface plasmon resonance (SPR) titration experiments to study the effect of conjugation on DNA binding properties. ResearchGate. Available at: [Link]

-

Characterizing Binding Interactions Using Isothermal Titration Calorimetry. AZoM.com. Available at: [Link]

-

Kinetic and affinity analyses of hybridization reactions between peptide nucleic acid probes and DNA targets using surface plasmon field-enhanced fluorescence spectroscopy. PubMed. Available at: [Link]

-

Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry. Springer Nature Experiments. Available at: [Link]

-

Characterizing Binding Interactions by ITC. TA Instruments. Available at: [Link]

-

Sequence-specific DNA binding Pyrrole-imidazole polyamides and their applications. PubMed. Available at: [Link]

-

Introduction: Sequence-Specific DNA Binding Pyrrole–Imidazole Polyamides and Their Applications. Semantic Scholar. Available at: [Link]

-

Design of Sequence-Specific DNA Binding Molecules for DNA Methyltransferase Inhibition. Journal of the American Chemical Society. Available at: [Link]

-

Recognition of the DNA minor groove by pyrrole-imidazole polyamides: comparison of desmethyl- and N-methylpyrrole. PubMed. Available at: [Link]

-

Quantitative DNase I footprint titration experiment with the polyamides... ResearchGate. Available at: [Link]

-

Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan. Available at: [Link]

-

Sequence-specific DNA cleavage mediated by bipyridine polyamide conjugates. PMC. Available at: [Link]

-

DNase I Footprint Analysis of DNA-Protein Binding. Current Protocols in Molecular Biology. Available at: [Link]

-

Using Polyamides In Biomedical Applications. Boyd Biomedical. Available at: [Link]

-

DNase I Footprinting. Creative BioMart. Available at: [Link]

-

A surface plasmon resonance method for detecting multiple modes of DNA-ligand interactions. PubMed. Available at: [Link]

-

Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. YouTube. Available at: [Link]

-

Surface plasmon resonance assays of DNA-protein interactions. PubMed. Available at: [Link]

Sources

- 1. cco.caltech.edu [cco.caltech.edu]

- 2. cco.caltech.edu [cco.caltech.edu]

- 3. Modulating DNA by polyamides to regulate transcription factor PU.1-DNA binding interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sequence-specific DNA binding Pyrrole-imidazole polyamides and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Single position substitution of hairpin pyrrole-imidazole polyamides imparts distinct DNA-binding profiles across the human genome | PLOS One [journals.plos.org]

- 8. The Dervan Group [dervan.caltech.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pnas.org [pnas.org]

- 13. "Thermodynamics in Large Hairpin Polyamide-DNA Interactions" by Yang Song [irl.umsl.edu]

- 14. mybiosource.com [mybiosource.com]

- 15. med.upenn.edu [med.upenn.edu]

- 16. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 17. researchgate.net [researchgate.net]

- 18. A surface plasmon resonance method for detecting multiple modes of DNA-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. news-medical.net [news-medical.net]

- 23. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]

- 24. tainstruments.com [tainstruments.com]

- 25. nuvisan.com [nuvisan.com]

- 26. Sequence-specific DNA cleavage mediated by bipyridine polyamide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Binding Parameters of Pyrrole-Imidazole Polyamides

This technical guide details the thermodynamic binding parameters of pyrrole-imidazole (Py-Im) polyamides, focusing on the energetic drivers of molecular recognition in the DNA minor groove.[1][2][3]

Technical Guide for Drug Development & Chemical Biology

The Mechanistic Basis of Binding

Pyrrole-imidazole polyamides represent a class of "programmable" small molecules that read the DNA minor groove with affinities and specificities comparable to transcription factors.[4] Unlike intercalators that distort the helix, Py-Im polyamides bind non-covalently in a 1:1 or 2:1 motif, displacing the "spine of hydration" without unwinding the DNA.

The Dervan Pairing Rules

The thermodynamic specificity is derived from side-by-side amino acid pairings that recognize the unique chemical signature of the minor groove floor.

-

Im/Py pair: Targets G•C . The imidazole nitrogen (N3) forms a critical hydrogen bond with the exocyclic amine of guanine.

-

Py/Im pair: Targets C•G .

-

Py/Py pair: Targets A•T or T•A (degenerate).[1][5] The pyrrole sterically accommodates the cleft but lacks the H-bond acceptor for guanine.

-

Hp/Py pair: (Hydroxypyrrole/Pyrrole) distinguishes T[4]•A from A•T by projecting an -OH group into the cleft, creating a steric clash with the adenine C2 hydrogen.

Structural Motifs & Shape Complementarity

Thermodynamic stability (

-

Hairpin Motif: Two antiparallel strands linked by

-aminobutyric acid ( -

Cyclic Motif: Closed ring structures. These are "pre-organized," significantly reducing conformational entropy loss (

) upon binding, often resulting in

Figure 1: Logic flow of the Dervan pairing rules. The Imidazole-Guanine H-bond provides the primary enthalpic anchor for specificity.

Thermodynamic Profiles

The binding free energy (

Enthalpy-Entropy Compensation

A critical phenomenon in minor groove binding is Enthalpy-Entropy Compensation .

-

Enthalpy (

): Driven by hydrogen bond formation (Im-Guanine) and van der Waals contacts. However, this is often exothermic only for specific sequences. -

Entropy (

): Often the dominant driving force. The minor groove of A/T-rich tracts contains a highly ordered "spine of hydration." When the polyamide binds, it displaces these ordered water molecules into the bulk solvent. This release of solvent entropy compensates for the loss of conformational entropy of the ligand.

Comparative Thermodynamic Parameters

The table below summarizes typical values for different polyamide architectures. Note the shift in driving forces.[7]

| Parameter | Monomer (2:1 Binding) | Hairpin (1:1 Binding) | Cyclic (Pre-organized) |

| -7 to -9 | -11 to -13 | -14 to -16 | |

| Highly Exothermic | Moderately Exothermic | Less Exothermic | |

| Unfavorable (Assembly cost) | Favorable (Solvent release) | Highly Favorable (Pre-organized) | |

| Stoichiometry ( | 2.0 (dimerization required) | 1.0 (intramolecular) | 1.0 |

Experimental Methodologies

To rigorously determine these parameters, two orthogonal methods are required: Isothermal Titration Calorimetry (ITC) for direct thermodynamic measurement, and Surface Plasmon Resonance (SPR) for kinetic rates.

Protocol A: Isothermal Titration Calorimetry (ITC)

Self-Validating Step: If the molar ratio (

-

Sample Preparation:

-

Ligand: Dissolve lyophilized polyamide in DMSO (stock). Dilute into experimental buffer (10 mM potassium phosphate, 100 mM NaCl, pH 7.0). Critical: Final DMSO concentration must match the DNA solution exactly (e.g., 1.0%) to prevent heats of dilution artifacts.

-

DNA: Anneal complementary oligonucleotides (10-12 bp hairpin duplexes preferred to prevent fraying). Dialyze both ligand and DNA against the same bulk buffer if possible.

-

-

Degassing: Degas both solutions for 10 minutes at 2°C below experimental temperature (usually 25°C) to prevent bubble formation.

-

Titration Setup:

-

Cell: DNA duplex (

). -

Syringe: Polyamide ligand (

, ~10-15x cell concentration).

-

-

Execution:

-

Perform a single 0.4

injection (discard data) followed by 19 injections of 2.0 -

Stir speed: 1000 rpm.

-

-

Control: Perform "Ligand into Buffer" titration to subtract heat of dilution.

-

Analysis: Fit to a "One Set of Sites" model (Origin or equivalent software) to extract

,

Protocol B: Surface Plasmon Resonance (SPR)

Self-Validating Step: Mass transport limitation check.[8] If

-

Chip Preparation: Use a Streptavidin (SA) coated chip.

-

Ligand Immobilization:

-

Use 5'-biotinylated hairpin DNA.[9]

-

Immobilize to low density (< 300 RU) to minimize mass transport effects and steric crowding.

-

Reference channel: Immobilize a non-cognate biotinylated DNA or leave as blank SA surface.

-

-

Kinetic Injection:

-

Buffer: HBS-EP+ with 0.1% DMSO (match ligand solvent).

-

Flow Rate: High flow (60-100

/min) to ensure kinetic regime. -

Concentration Series: 0.1x to 10x the expected

(e.g., 1 nM to 100 nM).

-

-

Regeneration: Short pulses (10-30s) of 10 mM Glycine-HCl pH 2.0 or 0.05% SDS. Verify baseline returns to 0.

-

Fitting: Fit to 1:1 Langmuir binding model. Report

(association),

Figure 2: ITC Workflow and Decision Tree. The stoichiometry parameter (N) is the primary quality control checkpoint.

Data Interpretation & Optimization

Interpreting the Numbers

-

High

, Low -

Low

, High -

Discrepancy: If

Optimization Strategies

To improve thermodynamic potency:

-

Cyclization: Linking the N- and C-termini creates a cyclic polyamide. This pre-organizes the ligand, reducing the entropic penalty of binding (

). This typically improves affinity by 1-2 orders of magnitude.[3] -

Beta-Alanine Spacers: Inserting

-alanine relaxes the curvature of the ligand. This corrects the "phasing" when targeting sequences > 5 base pairs, preventing the ligand from falling out of register with the helical turn.

References

-

Dervan, P. B. (2001). Molecular recognition of DNA by small molecules.[4][7][10][11] Bioorganic & Medicinal Chemistry, 9(9), 2215-2235. Link

-

Pilch, D. S., Poklar, N., Gelfand, C. A., Law, S. M., Breslauer, K. J., Baird, E. E., & Dervan, P. B. (1996). Binding of a hairpin polyamide in the minor groove of DNA: sequence-specific enthalpic discrimination.[12] Proceedings of the National Academy of Sciences, 93(16), 8306-8311. Link

-

Chenoweth, D. M., & Dervan, P. B. (2009). Cyclic pyrrole-imidazole polyamides targeted to the androgen response element.[4][6][9][12] Journal of the American Chemical Society, 131(20), 7182-7188. Link

-

Hadzic, S., & Lah, J. (2022). Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 2463, 185-202. Link

-

Bando, T., & Sugiyama, H. (2006). Synthesis and biological properties of pyrrole-imidazole polyamides. Accounts of Chemical Research, 39(12), 935-944. Link

Sources

- 1. pnas.org [pnas.org]

- 2. The thermodynamics of polyamide-DNA recognition: hairpin polyamide binding in the minor groove of duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of a hairpin polyamide in the minor groove of DNA: sequence-specific enthalpic discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Py-Im Polyamides Distinguish Double Helical DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. Cyclic Pyrrole-Imidazole Polyamides Targeted to the Androgen Response Element - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermodynamics and site stoichiometry of DNA binding by a large antiviral hairpin polyamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 9. Binding of hairpin pyrrole and imidazole polyamides to DNA: relationship between torsion angle and association rate constants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 11. cco.caltech.edu [cco.caltech.edu]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: DNase I Footprinting with ImPyPyPy-Dp for High-Resolution Analysis of DNA-Ligand Interactions

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling Molecular Interactions at the DNA Level

In the intricate landscape of molecular biology and drug discovery, understanding how small molecules interact with specific DNA sequences is paramount for the development of targeted therapeutics and for deciphering the complex mechanisms of gene regulation. DNase I footprinting stands as a powerful and enduring technique to precisely map the binding sites of proteins and small molecules on a DNA fragment.[1][2][3] This method relies on the principle that a DNA-bound ligand will protect the phosphodiester backbone from cleavage by deoxyribonuclease I (DNase I), an endonuclease that otherwise introduces nicks in accessible regions.[2][4] The resulting pattern of protection, visualized as a "footprint" on a sequencing gel, reveals the precise location and size of the ligand's binding site.[5][6][7]

This application note provides a comprehensive guide to performing DNase I footprinting with a specific hairpin polyamide, ImPyPyPy-Dp. Polyamides are a class of synthetic small molecules capable of binding to the minor groove of DNA with high affinity and sequence specificity.[8] The ImPyPyPy-Dp polyamide, composed of imidazole (Im) and pyrrole (Py) amino acids, is designed to recognize specific DNA sequences, making it an excellent candidate for targeted gene regulation and drug development.[9][10] By leveraging the principles of DNase I footprinting, researchers can meticulously characterize the binding profile of ImPyPyPy-Dp and similar polyamides, accelerating the design and validation of novel DNA-targeted agents.

Principle of the Assay

The DNase I footprinting assay involves a series of carefully orchestrated steps. First, a DNA fragment of interest, typically 100-400 base pairs in length, is labeled at a single end with a radioactive or fluorescent tag.[6][11][12] This end-labeling is crucial as it provides a reference point for measuring the length of the DNA fragments generated after enzymatic cleavage.[13] The labeled DNA probe is then incubated with the polyamide, ImPyPyPy-Dp, allowing for the formation of a stable DNA-ligand complex. Subsequently, the mixture is subjected to limited digestion with DNase I. The enzyme will cleave the DNA at random, accessible sites, but will be sterically hindered from cutting the DNA backbone where the polyamide is bound.[7]

The resulting DNA fragments are then denatured and separated by size using high-resolution denaturing polyacrylamide gel electrophoresis (PAGE).[14][15] When the digestion products are visualized, typically by autoradiography for radioactive labels or fluorescence imaging, a ladder of bands will be observed for the control DNA (without the polyamide).[15] In the lane corresponding to the DNA incubated with ImPyPyPy-Dp, a region of protection, or a "footprint," will appear as a gap in the ladder of bands. This footprint directly corresponds to the DNA sequence where the polyamide is bound. By running a DNA sequencing ladder of the same fragment alongside the footprinting reactions, the precise nucleotide sequence of the binding site can be determined.[7][16]

Experimental Workflow

The following diagram illustrates the key stages of the DNase I footprinting experiment with ImPyPyPy-Dp.

Figure 1. Experimental workflow for DNase I footprinting with ImPyPyPy-Dp.

Detailed Protocols

This section provides a step-by-step methodology for performing DNase I footprinting with ImPyPyPy-Dp. It is crucial to optimize several parameters, including the concentration of DNase I and the incubation times, for each new DNA target.[11]

Part 1: Preparation of End-Labeled DNA Probe

The quality of the DNA probe is paramount for a successful footprinting experiment.[11] The probe should be a high-purity, double-stranded DNA fragment, uniquely labeled at one end.

Materials:

-

Plasmid DNA containing the target sequence

-

Restriction enzymes

-

Calf intestinal phosphatase (CIP)

-

T4 Polynucleotide kinase (PNK)

-

[γ-³²P]ATP (or fluorescently labeled nucleotide analogue)

-

Unlabeled dNTPs

-

Klenow fragment of DNA polymerase I

-

Agarose and polyacrylamide gels

-

Buffers (restriction enzyme buffers, T4 PNK buffer, Klenow buffer, TBE buffer)

-

DNA purification kits (gel extraction or column-based)

Procedure:

-

Restriction Digest: Digest the plasmid DNA with a restriction enzyme that generates a 5' overhang at a site flanking the target sequence. For 3' end-labeling, use an enzyme that creates a 3' recessed end.

-

Dephosphorylation (for 5' end-labeling): To prevent self-ligation and ensure efficient labeling, treat the digested DNA with CIP to remove the 5' phosphate groups.

-

End-Labeling:

-

5' End-Labeling: Incubate the dephosphorylated DNA with T4 PNK and [γ-³²P]ATP.

-

3' End-Labeling: Fill in the 3' recessed ends using the Klenow fragment and the appropriate [α-³²P]dNTP.[12]

-

-

Second Restriction Digest: Digest the labeled DNA with a second restriction enzyme to release the singly end-labeled probe of the desired length.

-

Probe Purification: Separate the labeled probe from the vector backbone and unincorporated nucleotides by agarose or polyacrylamide gel electrophoresis, followed by gel extraction and purification.[12]

Part 2: Binding of ImPyPyPy-Dp to the DNA Probe

Materials:

-

Purified, end-labeled DNA probe

-

ImPyPyPy-Dp stock solution (dissolved in an appropriate solvent, e.g., DMSO or water)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM CaCl₂)

-

Nuclease-free water

Procedure:

-

Prepare Binding Reactions: In separate microcentrifuge tubes, set up the binding reactions. A typical reaction volume is 20-50 µL.

-

Control Reaction: Labeled DNA probe + Binding buffer + Solvent (used for ImPyPyPy-Dp).

-

Test Reactions: Labeled DNA probe + Binding buffer + varying concentrations of ImPyPyPy-Dp. It is advisable to perform a titration to determine the optimal concentration.

-

-

Incubation: Gently mix the components and incubate the reactions at room temperature (or the desired temperature) for 30-60 minutes to allow the polyamide to bind to the DNA.[12]

Part 3: DNase I Digestion

The concentration of DNase I must be carefully optimized to achieve, on average, one nick per DNA molecule.[11][17]

Materials:

-

DNase I (RNase-free)

-

DNase I dilution buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

-

Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, and carrier RNA)

Procedure:

-

DNase I Titration (Preliminary Experiment): Before the main experiment, perform a DNase I titration on the labeled probe alone to determine the optimal enzyme concentration. Test a range of dilutions.

-

Digestion: Add the optimized amount of diluted DNase I to each binding reaction. Incubate for a precise and consistent time, typically 1-2 minutes at room temperature.[12]

-

Stop Reaction: Terminate the digestion by adding an excess of the stop solution.

-

DNA Precipitation: Precipitate the DNA fragments by adding ethanol and centrifuging. Wash the pellet with 70% ethanol and air dry.

Part 4: Gel Electrophoresis and Visualization

Materials:

-

Denaturing polyacrylamide gel (6-8%) containing urea

-

TBE buffer

-

Formamide loading buffer (formamide, xylene cyanol, bromophenol blue, EDTA)

-

X-ray film and cassette (for autoradiography) or fluorescence gel imager

-

Maxam-Gilbert sequencing ladder of the same DNA fragment (optional, but recommended for precise mapping)[3]

Procedure:

-

Resuspend DNA: Resuspend the dried DNA pellets in formamide loading buffer.

-

Denature: Heat the samples at 90-95°C for 3-5 minutes to denature the DNA, then immediately place on ice.

-

Load Gel: Load the samples onto the denaturing polyacrylamide gel. Include a lane for the undigested, labeled probe as a marker.

-

Electrophoresis: Run the gel at a constant power until the tracking dyes have migrated the desired distance.

-

Visualization:

-

Autoradiography: Dry the gel and expose it to X-ray film at -80°C.

-

Fluorescence Imaging: Scan the gel using a suitable fluorescence imager.

-

Data Interpretation

The resulting autoradiogram or gel image will display a series of bands corresponding to the DNA fragments of different lengths.

-

Control Lane (No Polyamide): This lane should show a continuous ladder of bands, representing random cleavage by DNase I along the entire DNA fragment.

-

Test Lanes (with ImPyPyPy-Dp): In these lanes, a region where the bands are absent or significantly reduced in intensity will be visible. This "footprint" indicates the binding site of the ImPyPyPy-Dp polyamide.

-

Hypersensitive Sites: Occasionally, enhanced cleavage may be observed at the edges of the footprint. These "hypersensitive" sites can provide information about conformational changes in the DNA induced by polyamide binding.[11]

By comparing the position of the footprint to a co-electrophoresed sequencing ladder, the precise DNA sequence recognized by ImPyPyPy-Dp can be determined.[16]

Quantitative Data Summary

| Parameter | Recommended Range/Value | Rationale |

| DNA Probe Length | 100 - 400 bp | Provides sufficient resolution for footprint analysis while being manageable for gel electrophoresis. |

| ImPyPyPy-Dp Concentration | Titration from nM to µM range | The optimal concentration depends on the binding affinity of the polyamide for its target sequence. A titration is essential to observe a clear footprint without causing DNA precipitation. |

| DNase I Concentration | Empirically determined | Must be optimized to achieve an average of one nick per DNA molecule for a clear ladder.[17] |

| Binding Incubation Time | 30 - 60 minutes | Allows for equilibrium to be reached between the polyamide and the DNA. |

| DNase I Digestion Time | 1 - 2 minutes | A short, precise digestion time prevents over-digestion and ensures single-hit kinetics.[12] |

| Denaturing PAGE Concentration | 6 - 8% | Provides optimal resolution for separating DNA fragments that differ by a single nucleotide. |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No clear footprint | - Insufficient polyamide concentration.- Polyamide does not bind to the target sequence.- Over-digestion with DNase I. | - Increase the concentration of ImPyPyPy-Dp.- Verify the target sequence is correct for the polyamide.- Reduce the DNase I concentration or digestion time. |

| Smearing of bands | - DNA degradation.- Impure DNA probe.- Over-digestion with DNase I. | - Use nuclease-free reagents and handle samples on ice.- Re-purify the DNA probe.- Optimize DNase I concentration. |

| Footprint is weak or faint | - Low polyamide occupancy.- Suboptimal binding conditions. | - Increase ImPyPyPy-Dp concentration.- Optimize binding buffer composition (salt concentration, pH). |

| No bands on the gel | - Failed labeling reaction.- Loss of DNA during precipitation.- Complete degradation of the probe. | - Check the efficiency of the end-labeling reaction.- Ensure complete precipitation and careful handling of the pellet.- Use fresh, high-quality DNase I and strictly control digestion time. |

Conclusion

DNase I footprinting is a robust and highly informative technique for characterizing the sequence-specific binding of small molecules like the polyamide ImPyPyPy-Dp to DNA. By following the detailed protocols and considering the critical parameters outlined in this application note, researchers can obtain high-resolution data on DNA-ligand interactions. This information is invaluable for the rational design of sequence-specific DNA binding agents for therapeutic and biotechnological applications.

References

-

Suck, D., Lahm, A., & Oefner, C. (1988). Structure of DNase I at 2.0 A resolution suggests a mechanism for binding to and cutting DNA. Nature, 332(6163), 464–468. Retrieved from [Link]

-

Biology Stack Exchange. (2019). During DNA foot-printing, what is the purpose of radioactively labeling only one end of the DNA fragment? Retrieved from [Link]

-

Wikipedia. (n.d.). DNA footprinting. Retrieved from [Link]

-

Brenowitz, M., Senear, D. F., & Ackers, G. K. (2001). DNase I footprint analysis of protein-DNA binding. Current protocols in molecular biology, Chapter 12, Unit 12.4. Retrieved from [Link]

-

Valls, M., & de la Torre, J. G. (2015). A recommended workflow for DNase I footprinting using a capillary electrophoresis genetic analyzer. LSU Scholarly Repository. Retrieved from [Link]

-

Genetic Education. (2022). What is DNA footprinting?- Principle, Steps, Process and Applications. Retrieved from [Link]

-

Protocol Online. (2019). DNA-Protein Interactions/Footprinting Protocols. Retrieved from [Link]

-

Brenowitz, M., Senear, D. F., Shea, M. A., & Ackers, G. K. (1986). Quantitative DNase footprint titration: a method for studying protein-DNA interactions. Methods in enzymology, 130, 132–181. Retrieved from [Link]

-

Stephanie. (2022). the how & why of radiolabeling DNA & RNA w/emphasis on 5' end labeling. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). DNase footprinting assay. Retrieved from [Link]

-

Bitesize Bio. (2025). DNA Footprinting. Retrieved from [Link]

-

Philipp, J., et al. (2007). Defining the sequence-recognition profile of DNA-binding molecules. Proceedings of the National Academy of Sciences, 104(42), 16511-16516. Retrieved from [Link]

-

University of Tokyo. (n.d.). DNase I footprinting. Retrieved from [Link]

-

Galas, D. J., & Schmitz, A. (1978). DNase footprinting: a simple method for the detection of protein-DNA-binding specificity. Nucleic acids research, 5(9), 3157–3170. Retrieved from [Link]

-

Trauger, J. W., Baird, E. E., & Dervan, P. B. (1996). Recognition of DNA by designed ligands at subnanomolar concentrations. Nature, 382(6591), 559–561. Retrieved from [Link]

-

ResearchGate. (n.d.). DNase I footprinting. Retrieved from [Link]

-

Tsukiyama Lab. (n.d.). DNase I footprinting. Retrieved from [Link]

-

Creative BioMart. (n.d.). DNase I Footprinting. Retrieved from [Link]

-

Fox, K. R., & Waring, M. J. (2007). A 96-well DNase I footprinting screen for drug–DNA interactions. Nucleic acids research, 35(13), e91. Retrieved from [Link]

-

Demizu, Y., et al. (2022). Sequence-Specific Recognition of Double-Stranded DNA by Peptide Nucleic Acid Forming Double-Duplex Invasion Complex. International Journal of Molecular Sciences, 23(7), 4011. Retrieved from [Link]

-

Lambert, S. A., et al. (2018). The Human Transcription Factors. Cell, 172(4), 650–665. Retrieved from [Link]

-

ResearchGate. (2007). Methods for the synthesis and purification of polycycloalkane candidates for photolithography immersion fluids at 193 nm: Requirements for removal of oxygen. Retrieved from [Link]

-

Ardeshir, M., et al. (2017). Optimizing the synthesis and purification of MS2 virus like particles. Scientific reports, 7(1), 1-11. Retrieved from [Link]

-

Hwang, S., et al. (2007). DP-Bind: a web server for sequence-based prediction of DNA-binding residues in DNA-binding proteins. Bioinformatics, 23(5), 634-636. Retrieved from [Link]

Sources

- 1. med.upenn.edu [med.upenn.edu]

- 2. DNase I footprint analysis of protein-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNase footprinting assay - Wikipedia [en.wikipedia.org]

- 4. Structure of DNase I at 2.0 A resolution suggests a mechanism for binding to and cutting DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNase I Footprinting Service - Creative Proteomics [iaanalysis.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Defining the sequence-recognition profile of DNA-binding molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. med.upenn.edu [med.upenn.edu]

- 12. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 13. biology.stackexchange.com [biology.stackexchange.com]

- 14. DNA footprinting - Wikipedia [en.wikipedia.org]

- 15. geneticeducation.co.in [geneticeducation.co.in]

- 16. DNA-Protein Interactions/Footprinting Protocols [protocol-online.org]

- 17. repository.lsu.edu [repository.lsu.edu]

Application Note: A Comprehensive Guide to the Solid-Phase Synthesis of ImPyPyPy-Dp Polyamide

Introduction

Pyrrole-imidazole (Py-Im) polyamides are a class of synthetic oligomers capable of binding to the minor groove of double-stranded DNA with high affinity and sequence specificity.[1][2] Their ability to be programmed to target specific DNA sequences makes them powerful tools for modulating gene expression and has positioned them as promising candidates in therapeutic development and chemical biology.[2][3] The ImPyPyPy-Dp polyamide, for instance, is designed to recognize a specific DNA sequence, with the sequence of imidazole (Im) and pyrrole (Py) rings dictating the target, and the C-terminal N,N-dimethylaminopropylamine (Dp) group contributing to binding affinity.[4][5][6]

The synthesis of these complex molecules is most efficiently achieved using solid-phase synthesis methodologies, adapted from the well-established field of solid-phase peptide synthesis (SPPS).[7][8] This approach involves the stepwise assembly of the polyamide chain on an insoluble resin support, which simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[9]

This application note provides a comprehensive, in-depth guide for the manual solid-phase synthesis of the hairpin polyamide ImPyPyPy-Dp. It details a robust protocol based on Boc (tert-butyloxycarbonyl) chemistry, explains the rationale behind critical steps, offers troubleshooting advice, and outlines methods for purification and characterization. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of DNA-binding small molecules.

Principle of Solid-Phase Polyamide Synthesis

Solid-phase synthesis of Py-Im polyamides is a cyclical process where monomer units are sequentially coupled to a growing chain that is covalently anchored to an insoluble resin.[7][10] The core principle relies on the immobilization of the product, which streamlines the entire workflow.

The synthesis cycle consists of four primary steps:

-

Deprotection: The N-terminal protecting group (in this case, Boc) of the resin-bound polyamide is removed, typically with an acid like trifluoroacetic acid (TFA), to expose a free amine.[7]

-

Washing: The resin is thoroughly washed with appropriate solvents, such as dichloromethane (DCM) and dimethylformamide (DMF), to eliminate the deprotection reagent and any byproducts.[10]

-

Coupling: A new N-terminally protected monomer is activated and added to the resin. The activated carboxylic acid of the monomer reacts with the exposed amine on the resin-bound chain to form a new amide bond.[7][11]

-

Washing: A final series of washes removes excess reagents, ensuring the resin is clean for the next cycle.[10]

This cycle is repeated until the desired polyamide sequence is assembled. The final step involves cleaving the completed molecule from the solid support, which, in this protocol, simultaneously installs the C-terminal Dp tail.[4][7]

Materials and Reagents

| Category | Item | Supplier Example | Purpose |

| Solid Support | Boc-β-Alanine-Pam Resin (0.2-0.4 mmol/g loading) | Peptides International, Novabiochem | Starting solid support with a cleavable linker.[7][10] |

| Monomers | Boc-Py-OH (Boc-N-methylpyrrole-2-carboxylic acid) | Sigma-Aldrich, Combi-Blocks | Pyrrole building block. |

| Boc-Im-OH (Boc-N-methylimidazole-2-carboxylic acid) | Sigma-Aldrich, Combi-Blocks | Imidazole building block. | |

| Solvents | N,N-Dimethylformamide (DMF), Peptide Synthesis Grade | Fisher Scientific | Primary solvent for coupling and washing. |

| Dichloromethane (DCM), Anhydrous | Fisher Scientific | Solvent for deprotection and washing. | |

| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | Mobile phase for HPLC purification. | |

| Diethyl Ether, Anhydrous | Sigma-Aldrich | Used for product precipitation. | |

| Reagents | Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Boc deprotection agent.[7] |

| N,N-Diisopropylethylamine (DIEA) | Sigma-Aldrich | Base for neutralization and coupling.[7] | |

| HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) | Chem-Impex | Coupling/Activating agent. | |

| N,N-Dimethylaminopropylamine (Dp) | Sigma-Aldrich | Cleavage reagent and C-terminal tail.[4][7] | |

| Purification | C18 Reverse-Phase HPLC Column (Preparative & Analytical) | Waters, Agilent | For purification and analysis. |

| Deionized Water (18.2 MΩ·cm) | Millipore System | HPLC mobile phase. |

Synthesis Workflow Overview

The synthesis of ImPyPyPy-Dp can be broken down into four major stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis. Each stage is critical for achieving a high yield of the pure product.

Detailed Synthesis Protocol

This protocol is designed for a 0.1 mmol synthesis scale. All steps should be performed in a reaction vessel suitable for solid-phase synthesis, equipped with a frit for easy filtration, under a fume hood.

Resin Preparation and Swelling

The success of solid-phase synthesis begins with proper resin solvation, which allows reagents to access the reactive sites within the polymer matrix.[12]

-

Weigh Resin: Place Boc-β-Ala-Pam resin (0.1 mmol) into the reaction vessel.

-

Swell Resin: Add DCM (5 mL) and gently agitate (e.g., using a shaker or nitrogen bubbling) for 30 minutes.

-

Wash: Drain the DCM and wash the resin with DMF (2 x 5 mL). The resin is now ready for the first synthesis cycle.

The Monomer Coupling Cycle

This cycle is the core of the synthesis, repeated for each monomer added to the chain. The polyamide is assembled from the C-terminus to the N-terminus, so the monomers are added in the reverse order of the final sequence: Py, then Py, then Py, and finally Im.

Detailed Steps for One Cycle:

-

Deprotection:

-

Drain the DMF from the resin.

-

Add a solution of 20% TFA in DCM (v/v) (5 mL). Agitate for 1 minute, then drain.

-

Add a fresh 5 mL of 20% TFA in DCM. Agitate for 20 minutes. Drain the solution.[10]

-

Rationale: The first short exposure removes residual DMF, while the second, longer incubation ensures complete removal of the acid-labile Boc group, exposing the primary or secondary amine for the next coupling step.

-

-

Washing:

-

Wash the resin with DCM (3 x 5 mL).

-

Wash the resin with DMF (3 x 5 mL).

-

Rationale: It is critical to completely remove all traces of TFA, as residual acid will neutralize the base (DIEA) used in the coupling step and prevent the reaction from proceeding efficiently.

-

-

Coupling:

-

In a separate vial, pre-activate the next monomer. Dissolve Boc-Py-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.) in DMF (2 mL). Add DIEA (0.8 mmol, 8 eq.) and let the solution sit for 2-3 minutes.

-

Add the activated monomer solution to the drained resin.

-

Agitate the mixture for 45-60 minutes at room temperature.[7][10]

-

Rationale: HBTU is an efficient coupling reagent that forms a highly reactive OBt-ester intermediate with the monomer's carboxylic acid. DIEA acts as a non-nucleophilic base to neutralize the protonated amine on the resin and activate the coupling reaction. A significant excess of reagents is used to drive the reaction to completion.[7]

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3 x 5 mL). The resin is now ready for the next cycle's deprotection step.

-

Stepwise Assembly of ImPyPyPy-β-Ala-Resin

Repeat the monomer coupling cycle (Section 4.2) for each amino acid in the sequence, starting from the C-terminus:

-

Cycle 1: Couple Boc-Py-OH .

-

Cycle 2: Couple Boc-Py-OH .

-

Cycle 3: Couple Boc-Py-OH .

-

Cycle 4: Couple Boc-Im-OH .

After the final coupling (Boc-Im-OH), perform the final deprotection step (Step 1 from 4.2) to remove the last Boc group. Wash thoroughly with DCM and dry the resin under a high vacuum for at least 1 hour.

Cleavage from Resin and Dp-tail Installation

This step uses aminolysis to simultaneously cleave the polyamide from the Pam resin and attach the Dp tail.[4][7]

-

Place the dry, resin-bound polyamide in a sealed, screw-cap vial.

-

Add neat N,N-dimethylaminopropylamine (Dp) (approx. 2 mL).

-

Seal the vial tightly and heat at 55°C for 16-18 hours.

-

Rationale: The primary amine of the Dp molecule nucleophilically attacks the ester linkage between the polyamide C-terminus and the Pam linker, releasing the polyamide into the solution as a C-terminal N,N-dimethylaminopropyl amide.

-

After cooling to room temperature, filter the solution to remove the resin beads.

-

Wash the resin beads with a small amount of DMF and then DCM to recover any remaining product. Combine the filtrates.

Purification and Quality Control

Crude Product Precipitation and Isolation

-

Concentrate the combined filtrate under reduced pressure to remove the bulk of the Dp and solvent.

-

Re-dissolve the residue in a minimal amount of water (e.g., 1-2 mL).

-

Add this aqueous solution dropwise to a stirred vial of cold diethyl ether (approx. 40 mL). The crude polyamide should precipitate as a solid.

-

Centrifuge the mixture, decant the ether, and dry the solid pellet under vacuum.

RP-HPLC Purification

The crude polyamide is purified by preparative reverse-phase HPLC.

-

Column: Preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in Deionized Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A typical gradient would be 5% to 65% B over 30 minutes. The exact gradient may need to be optimized based on the observed retention time of the product peak.

-

Detection: Monitor absorbance at wavelengths relevant to the polyamide chromophores, typically around 310 nm.

-

Procedure: Dissolve the crude product in a small amount of Mobile Phase A. Filter through a 0.45 µm syringe filter and inject onto the HPLC. Collect fractions corresponding to the major product peak.

Quality Control and Characterization

After purification, the fractions containing the pure product are pooled, lyophilized, and subjected to final quality control analysis.

-

Analytical HPLC: Assess the purity of the final product by injecting a small amount onto an analytical C18 column. Purity should typically be >95%.[13]

-

Mass Spectrometry: Confirm the identity of the product by verifying its molecular weight. Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used techniques.[14][15] The expected mass for ImPyPyPy-Dp should be calculated and compared to the experimental value.

Data and Troubleshooting

Table 1: Key Protocol Parameters

| Parameter | Value/Condition | Rationale |

| Synthesis Scale | 0.1 mmol | Standard laboratory scale for initial synthesis. |

| Resin Loading | 0.2 - 0.4 mmol/g | Balances yield against potential steric hindrance.[7] |

| Monomer Equivalents | 4 eq. per coupling | Drives the reaction to completion. |

| Coupling Reagent (HBTU) | 3.9 eq. per coupling | Slight substoichiometric amount relative to monomer. |

| Base (DIEA) Equivalents | 8 eq. per coupling | Ensures complete neutralization and activation. |

| Coupling Time | 45-60 minutes | Sufficient time for >99% coupling efficiency.[7][10] |

| Deprotection Time | 1 + 20 minutes | Ensures complete Boc group removal. |

| Cleavage Conditions | Neat Dp, 55°C, 16-18 h | Standard conditions for aminolysis from Pam resin.[7] |

Table 2: Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Coupling Efficiency (Deletion Sequences) | 1. Incomplete deprotection.2. Insufficient reagent activation.3. Difficult coupling sequence (e.g., Py onto Im).[10] | 1. Increase deprotection time or perform a second deprotection.2. Ensure reagents are fresh; allow for pre-activation time.3. Double couple the difficult monomer; use a more potent activator like HATU. |

| Poor Yield After Cleavage | 1. Incomplete cleavage from the resin.2. Product loss during precipitation. | 1. Extend cleavage time or increase temperature slightly (to 60°C). Ensure resin was fully dry before adding Dp.2. Ensure ether is sufficiently cold; use a larger volume of ether. |

| Broad or Tailing Peaks in HPLC | 1. Polyamide aggregation.[16]2. Product degradation.3. Poor solubility in mobile phase. | 1. Add a small amount of a chaotropic agent like guanidinium chloride to the sample, or try different HPLC conditions (e.g., different pH, temperature).2. Avoid prolonged exposure to strong acid/base. Lyophilize immediately after purification.3. Dissolve sample in a small amount of DMF or DMSO before diluting with mobile phase. |

| Incorrect Mass by MS | 1. Incomplete deprotection of a side chain (if applicable).2. Deletion or double-addition of a monomer. | 1. Review deprotection steps. This is less common with Py-Im monomers.2. Re-evaluate the coupling protocol. Monitor a small sample of resin by cleavage and LC-MS during the synthesis to pinpoint the failed step.[10] |

Conclusion

The solid-phase synthesis of ImPyPyPy-Dp and related pyrrole-imidazole polyamides is a powerful and reproducible method for accessing molecules designed for sequence-specific DNA recognition. By following the detailed protocols for Boc-based chain elongation, aminolytic cleavage, and RP-HPLC purification outlined in this guide, researchers can reliably produce high-purity material for biological and biophysical studies. Careful attention to reagent quality, thorough washing, and confirmation of reaction completion are paramount to success. The insights into the rationale behind each step and the troubleshooting guide provided herein are intended to empower scientists to optimize this synthesis for their specific research needs.

References

-

Baird, E. E., & Dervan, P. B. (1996). Solid-phase synthesis of DNA binding polyamides on oxime resin. Journal of the American Chemical Society, 118(26), 6141-6146. Available from: [Link]

-

Urh, M., & Dervan, P. B. (2015). Pyrrole-Imidazole Polyamides: Manual Solid-Phase Synthesis. Current Protocols in Nucleic Acid Chemistry, 63, 9.7.1-9.7.24. Available from: [Link]

-

Wurtz, N. R., Turner, J. M., Baird, E. E., & Dervan, P. B. (2001). Fmoc solid phase synthesis of polyamides containing pyrrole and imidazole amino acids. Organic Letters, 3(8), 1201-1203. Available from: [Link]

-

Belitsky, J. M., Leslie, S. J., Arora, P. S., & Dervan, P. B. (2002). Rapid solid-phase synthesis of DNA-binding pyrrole-imidazole polyamides. Bioorganic & Medicinal Chemistry, 10(10), 3331-3338. Available from: [Link]

-

Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141-6146. Available from: [Link]

-

Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141-6146. Available from: [Link]

-

ResearchGate. (n.d.). Pyrrole-Imidazole Polyamides: Automated Solid-Phase Synthesis. Request PDF. Available from: [Link]

-

Sugiyama, H., et al. (2003). Fmoc solid-phase synthesis and its application to pyrrole-imidazole polyamides. Nucleic Acids Research Supplement, (3), 67-68. Available from: [Link]

-

Sugiyama, H., et al. (2003). Fmoc solid-phase synthesis and its application to pyrroleimidazole polyamides. Nucleic Acids Symposium Series, 47(1), 67-68. Available from: [Link]

-

Dervan, P. B., & Edelson, B. S. (2018). Molecular Recognition of DNA by Py–Im Polyamides: From Discovery to Oncology. In Royal Society of Chemistry Books. Available from: [Link]

-

Burnett, J. C., & Dervan, P. B. (2011). DNA binding polyamides and the importance of DNA recognition in their use as gene-specific and antiviral agents. Future Medicinal Chemistry, 3(7), 819-843. Available from: [Link]

-

Chenoweth, D. M., & Dervan, P. B. (2009). Py-Im Polyamides Distinguish Double Helical DNA and RNA. Journal of the American Chemical Society, 131(40), 14166–14167. Available from: [Link]

-

Greiderer, A., et al. (2021). Differentiation of Polyamide 6, 6.6, and 12 Contaminations in Polyolefin-Recyclates Using HPLC Coupled to Drift-Tube Ion-Mobility Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 26(13), 3809. Available from: [Link]

-

ResearchGate. (n.d.). The molecular structure of a hairpin-linked polyamide, ImImIm-PyPyPy-Dp... Download Scientific Diagram. Available from: [Link]

-

Nguyễn, P. H. (2016). Synthesis and Characterization of Novel Polyamides. Aaltodoc. Available from: [Link]

-

Poulin-Kerstien, A. T., & Dervan, P. B. (2012). Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates. Journal of Medicinal Chemistry, 55(11), 5443-5450. Available from: [Link]

-

Jacobs, D., et al. (2015). Efficient Synthesis of Peptide and Protein Functionalized Pyrrole-Imidazole Polyamides Using Native Chemical Ligation. Molecules, 20(6), 10328-10340. Available from: [Link]

-

LCGC. (2025). Characterizing Polyamides Using Reversed-Phase Liquid Chromatography. Available from: [Link]

-

Raskatov, J. A., & Dervan, P. B. (2011). Solution-Phase Synthesis of Pyrrole-Imidazole Polyamides. Organic Letters, 13(10), 2538–2541. Available from: [Link]

-

National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Available from: [Link]

-

El-Ghayoury, A., et al. (2012). Synthesis and characterization of new polyamides derived from alanine and valine. International Journal of Molecular Sciences, 13(8), 10471-10486. Available from: [Link]

-

Wang, Y., et al. (2019). A Novel Synthetic Strategy for Preparing Polyamide 6 (PA6)-Based Polymer with Transesterification. Polymers, 11(6), 990. Available from: [Link]

-

OSTI.gov. (n.d.). High throughput characterization and optimization of polyamide hydrolase activity using open port sampling interface mass spectrometry. Available from: [Link]

-

Choi, H., et al. (2025). Characterization of Synthetic Polyamides by MALDI-TOF Mass Spectrometry. Bulletin of the Korean Chemical Society. Available from: [Link]

-

Trauger, J. W., Baird, E. E., & Dervan, P. B. (1997). Orientation Preferences of Pyrrole-Imidazole Polyamides in the Minor Groove of DNA. Journal of the American Chemical Society, 119(46), 11314-11321. Available from: [Link]

-

Polymer Solutions. (2025). Top Analytical Techniques for Characterizing Custom Polymers. Available from: [Link]

-

Rapid Communications in Mass Spectrometry. (2025). Rapid identification of polyamides using direct analysis in real time mass spectrometry. Available from: [Link]

-

Chen, Y., et al. (2025). Direct Solid-State Polymerization of Highly Aliphatic PA 1212 Salt: Critical Parameters and Reaction Mechanism Investigation Under Different Reactor Designs. Polymers, 14(1), 123. Available from: [Link]

-

ResearchGate. (2021). Synthesis of succinic acid‐based polyamide through direct solid‐state polymerization method. Available from: [Link]

-

Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab? : r/Biochemistry. Available from: [Link]

-

The Essential Chemical Industry. (n.d.). Polyamides. Available from: [Link]

-

Chemguide. (n.d.). Polyamides - nylon and Kevlar. Available from: [Link]

-

Wikipedia. (n.d.). Polyamide. Available from: [Link]

-

Digital CSIC. (2014). Solid-phase peptide synthesis. Available from: [Link]

-

Góngora-Benítez, M., et al. (2022). Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis. Polymers, 14(5), 896. Available from: [Link]

-

CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. Available from: [Link]

Sources

- 1. Pyrrole-Imidazole Polyamides: Manual Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid solid-phase synthesis of DNA-binding pyrrole-imidazole polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Solid-phase synthesis of DNA binding polyamides on oxime resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Py-Im Polyamides Distinguish Double Helical DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bachem.com [bachem.com]

- 9. digital.csic.es [digital.csic.es]

- 10. its.caltech.edu [its.caltech.edu]

- 11. Fmoc solid-phase synthesis and its application to pyrrole-imidazole polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. resolvemass.ca [resolvemass.ca]

- 16. pubs.acs.org [pubs.acs.org]

Gel Mobility Shift Assay (EMSA) for the Analysis of Polyamide-DNA Complexes

An Application Note and Protocol Guide

Abstract

The specific recognition of DNA sequences by small molecules is a cornerstone of modern molecular biology and drug development. Pyrrole-imidazole (Py-Im) polyamides are a class of synthetic oligomers that can be programmed to bind to specific DNA sequences in the minor groove with high affinity and specificity. The gel mobility shift assay (EMSA), also known as a gel retardation assay, is a powerful and widely used technique to study these interactions. This document provides a detailed guide to the principles, optimization, and practical application of EMSA for characterizing polyamide-DNA complexes. We will delve into the critical parameters of the assay, provide step-by-step protocols, and offer insights into data analysis and troubleshooting, all grounded in established scientific literature.

Introduction to Polyamide-DNA Interactions and the Role of EMSA

Pyrrole-imidazole polyamides are synthetic molecules designed to recognize and bind to predetermined DNA sequences. Their ability to read the DNA sequence is based on a set of pairing rules where specific side-by-side arrangements of pyrrole (Py) and imidazole (Im) rings distinguish between G-C and A-T base pairs. This programmability makes them invaluable tools for molecular biology and potential therapeutic agents for the regulation of gene expression.

The characterization of the binding affinity and sequence specificity of these polyamides is paramount to their development and application. The electrophoretic mobility shift assay (EMSA) is a fundamental technique for this purpose. It is based on the principle that a DNA fragment bound to a protein or a small molecule, such as a polyamide, will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA fragment. This results in a "shift" in the position of the DNA band on the gel, which can be visualized and quantified.

The Principle of the Electrophoretic Mobility Shift Assay (EMSA)

The EMSA technique relies on the change in the electrophoretic mobility of a DNA fragment upon binding to a ligand. In the context of polyamide-DNA complexes, a short DNA duplex (probe) containing the target binding site is incubated with the polyamide. This mixture is then resolved on a non-denaturing polyacrylamide gel.

The key components and principles are:

-

The DNA Probe: A labeled DNA fragment of a defined length and sequence containing the putative polyamide binding site.

-

The Polyamide: The synthetic ligand whose binding to the DNA is being investigated.

-

The Binding Reaction: The DNA probe and polyamide are incubated in a binding buffer that provides optimal conditions for their interaction.

-

Electrophoresis: The reaction mixture is subjected to electrophoresis through a polyacrylamide gel. The gel matrix allows for the separation of molecules based on their size, shape, and charge.

-

Detection: The position of the labeled DNA probe in the gel is visualized, typically through autoradiography (for radiolabeled probes) or fluorescence imaging (for fluorescently labeled probes).

A successful EMSA will show a band corresponding to the free DNA probe and, in the presence of the polyamide, a second, slower-migrating band corresponding to the polyamide-DNA complex. The intensity of this shifted band is proportional to the concentration of the complex, allowing for the quantitative analysis of binding affinity.

Critical Parameters and Optimization Strategies

The success of an EMSA for polyamide-DNA complexes hinges on the careful optimization of several key parameters.

DNA Probe Design and Preparation

-

Sequence and Length: The DNA probe should be long enough to accommodate the polyamide binding site and flanking regions, typically between 20 and 50 base pairs. The specific sequence should be designed to contain the target site for the polyamide being tested. It is also advisable to include control probes with mutated or non-target sequences to assess binding specificity.

-

Labeling: The probe must be labeled for detection.

-

Radiolabeling: Traditionally, this is done using 32P, which offers high sensitivity. The probe can be end-labeled using T4 polynucleotide kinase and [γ-32P]ATP.

-

Non-Radioactive Labeling: Fluorescent labels (e.g., fluorescein, Cy3, Cy5) are increasingly popular due to safety and convenience. The label can be incorporated during oligonucleotide synthesis.

-

Polyamide Considerations

-

Purity: The purity of the polyamide is critical for accurate binding analysis. Impurities can interfere with the binding reaction or lead to misleading results. High-performance liquid chromatography (HPLC) is typically used to purify synthetic polyamides.

-

Concentration: Accurate determination of the polyamide concentration is essential for calculating binding constants. This is often done by UV-Vis spectrophotometry using the known molar extinction coefficient of the polyamide.

Binding Reaction Conditions

The composition of the binding buffer significantly influences the formation of the polyamide-DNA complex. A typical starting point for optimization is a buffer containing:

| Component | Concentration Range | Purpose |

| Tris-HCl | 10-50 mM | Buffering agent to maintain a stable pH (typically 7.0-8.0) |

| KCl or NaCl | 50-150 mM | Mimics physiological salt conditions and stabilizes the DNA duplex |

| MgCl2 | 1-5 mM | Divalent cations can stabilize DNA structure |

| Glycerol | 5-10% (v/v) | Increases the density of the sample for loading and can stabilize the complex |

| Non-specific competitor DNA | 1-5 µg/mL | (e.g., poly(dI-dC)·poly(dI-dC)) to reduce non-specific binding |

The incubation time and temperature should also be optimized. Typically, incubations are carried out at room temperature for 30-60 minutes to reach equilibrium.

Gel Electrophoresis and Detection

-

Gel Composition: Non-denaturing polyacrylamide gels are used to maintain the native structure of the DNA and the polyamide-DNA complex. The percentage of acrylamide will depend on the size of the DNA probe; for probes in the 20-50 bp range, a 6-8% gel is often suitable.

-

Running Buffer: A low ionic strength buffer, such as 0.5x TBE (Tris-borate-EDTA), is commonly used. Electrophoresis is typically performed at a constant voltage in the cold (4°C) to minimize heat generation and dissociation of the complex.

-

Detection:

-

Autoradiography: For 32P-labeled probes, the gel is dried and exposed to a phosphor screen or X-ray film.

-

Fluorescence Imaging: For fluorescently labeled probes, the gel is imaged using a suitable fluorescence scanner.

-

Detailed Step-by-Step Protocols

Protocol 1: Preparation of 32P-End-Labeled DNA Probe

-

Anneal Oligonucleotides:

-

Mix equimolar amounts of the two complementary single-stranded oligonucleotides in an annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA).

-

Heat the mixture to 95°C for 5 minutes.

-

Allow the mixture to cool slowly to room temperature over several hours to ensure proper annealing.

-

-

End-Labeling Reaction:

-

Set up the following reaction in a microcentrifuge tube:

-

Annealed DNA duplex (1-5 pmol)

-

10x T4 Polynucleotide Kinase Buffer

-

[γ-32P]ATP (10 µCi)

-

T4 Polynucleotide Kinase (10 units)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubate at 37°C for 30-60 minutes.

-

-

Purification of the Labeled Probe:

-

Purify the labeled probe from unincorporated [γ-32P]ATP using a spin column (e.g., a G-25 column) according to the manufacturer's instructions.

-

Measure the radioactivity of the purified probe using a scintillation counter to determine the specific activity.

-

Protocol 2: Polyamide-DNA Binding Reaction and Electrophoresis

-

Binding Reaction Setup:

-

In a series of microcentrifuge tubes, prepare the binding reactions. A typical 10 µL reaction would include:

-

10x Binding Buffer

-

Labeled DNA probe (e.g., 10,000 cpm or a final concentration in the low pM range)

-

Increasing concentrations of the polyamide (e.g., from 1 pM to 1 µM).

-

Non-specific competitor DNA (if necessary).

-

Nuclease-free water to a final volume of 10 µL.

-

-

Include a control reaction with no polyamide.

-

-

Incubation:

-